1-Bromo-1-Octene: Physicochemical Profiling and Synthetic Utility in Advanced Drug Development
1-Bromo-1-Octene: Physicochemical Profiling and Synthetic Utility in Advanced Drug Development
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, precise control over aliphatic side chains is critical for tuning the pharmacokinetics and target-binding affinities of drug candidates. 1-Bromo-1-octene (C₈H₁₅Br) serves as a premier C8 building block. Featuring a reactive terminal vinyl bromide conjugated to a highly lipophilic hexyl chain, this molecule is indispensable for transition-metal-catalyzed cross-couplings, cyclopropanations, and the synthesis of membrane-permeable drug analogs. This whitepaper provides an authoritative analysis of its physicochemical properties, stereoselective mechanistic pathways, and field-proven experimental protocols.
Physicochemical Properties and Pharmacokinetic Implications
Understanding the physical data of 1-bromo-1-octene is not merely an exercise in chemical characterization; it is the foundation for rational experimental design. The table below summarizes its core quantitative metrics:
| Property | Value | Causality & Experimental Implication |
| Molecular Formula | C₈H₁₅Br | Defines the core C8 aliphatic extension capability[1]. |
| Molecular Weight | 191.11 g/mol | Essential for precise stoichiometric calculations in micro-scale coupling reactions[1]. |
| Exact Mass | 190.0357 Da | Used for high-resolution mass spectrometry (HRMS) validation of starting materials[1]. |
| Boiling Point | ~183.9 °C (760 mmHg) | The high boiling point dictates that unreacted material cannot be efficiently removed via simple rotary evaporation; high-vacuum distillation or silica gel chromatography is mandatory to prevent thermal degradation[2]. |
| XLogP3 | 4.9 | Indicates extreme lipophilicity. Grafting this moiety onto a pharmacophore will significantly increase the overall hydrophobicity of the drug, driving enhanced cell membrane or blood-brain barrier (BBB) permeability[1]. |
Chemical Reactivity and Mechanistic Pathways
The stereochemistry of the vinyl halide is paramount in drug development. A (Z)- or (E)-configuration projects the octyl chain into completely different spatial vectors, directly impacting how the resulting drug molecule interacts with the hydrophobic pockets of target receptors.
While anti-Markovnikov addition of HBr to 1-octyne can yield the (E)-isomer[3], the synthesis of isomerically pure (Z)-1-bromo-1-octene is highly preferred for specific spatial targeting. This is achieved via the hydroboration of 1-octyne to form an alkenylborane intermediate. Subsequent treatment with bromine and sodium hydroxide results in the replacement of the boronic group with a bromine atom. Crucially, this substitution proceeds with an inversion of configuration, yielding (Z)-1-bromo-1-octene with4[4].
Mechanistic workflow for the stereoselective synthesis and downstream coupling of 1-bromo-1-octene.
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to downstream steps.
Protocol 1: Stereoselective Synthesis of (Z)-1-Bromo-1-octene
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Causality of Reagents: 1-octyne is chosen as the terminal alkyne to ensure regioselectivity. A bulky dialkylborane (e.g., dicyclohexylborane) is utilized to prevent over-reduction (double hydroboration) and ensure strictly syn-addition. The subsequent addition of base and bromine forces an anti-elimination/inversion pathway[4].
Step-by-Step Methodology:
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Hydroboration: Under a strict argon atmosphere, add 1-octyne (1.0 equiv) to a 0 °C solution of dicyclohexylborane (1.1 equiv) in anhydrous THF. Stir for 2 hours to ensure complete conversion to the alkenylborane intermediate.
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Halogenation: Cool the reaction mixture to -78 °C. Add sodium hydroxide (6.0 M aqueous solution, 3.0 equiv), followed immediately by the dropwise addition of bromine (1.2 equiv) dissolved in THF.
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Inversion & Cleavage: Allow the reaction to warm to room temperature and stir for 1 hour. The base facilitates the formation of a negatively charged boronate complex, which undergoes intramolecular migration and subsequent anti-elimination to yield the inverted vinyl bromide.
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Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any excess bromine. Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (100% hexanes).
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Self-Validation Checkpoint: Analyze the purified product via ¹H NMR spectroscopy. The vinylic protons of the (Z)-isomer will display a characteristic coupling constant ( 3JHH ) of approximately 7–10 Hz. If the (E)-isomer is present, it will manifest as a distinct doublet with a coupling constant of 14–18 Hz. This definitively validates the stereochemical outcome.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
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Causality of Reagents: Pd(PPh₃)₄ is selected as a robust zero-valent palladium catalyst capable of efficient oxidative addition into the strong sp² C-Br bond. A mild base (K₂CO₃) is used to activate the arylboronic acid without inducing base-catalyzed isomerization of the newly formed double bond.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine (Z)-1-bromo-1-octene (1.0 equiv), the target arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
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Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv). Note: Degassing via freeze-pump-thaw is critical to prevent the oxidative degradation of the palladium catalyst.
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Reaction: Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours.
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Isolation: Cool to room temperature, dilute with deionized water, and extract with ethyl acetate. Purify the organic layer via flash column chromatography.
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Self-Validation Checkpoint: Monitor the reaction via GC-MS. The starting material (1-bromo-1-octene) exhibits a classic 1:1 isotopic mass pattern at m/z ~190/192 due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic signature, coupled with the appearance of the target molecular ion, validates successful C-C bond formation.
Advanced Applications in Drug Development
In medicinal chemistry, 1-bromo-1-octene is frequently utilized to synthesize lipophilic analogs of existing drugs to overcome target resistance or poor membrane permeability. For instance, in the development of antifungal agents, appending an octenyl chain can drastically enhance the molecule's ability to disrupt fungal cell membranes. However, researchers must account for the stability of the resulting analogs; some highly lipophilic variants may form colored impurities or exhibit oxidative sensitivity, requiring rigorous and rapid purification.
Furthermore, 1-bromo-1-octene exhibits unique reactivity profiles in complex catalytic cycles. It can undergo β-hydride elimination in certain palladium-catalyzed tandem reactions to generate complex cyclic structures, such as . It is also a critical precursor for the synthesis of alkenylsilanols, which undergo rapid Simmons-Smith 5 mediated by the neighboring hydroxy group[5]. These diverse pathways highlight its versatility beyond simple linear chain extensions.
References
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PubChem – "1-Bromo-1-octene | C8H15Br | CID 54448295" –[Link]
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Scielo – "3 Substituted alkenes synthesis mechanistic views II" –[Link]
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UC Irvine eScholarship – "Synthesis and Evaluation of..." –[Link]
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Oxford Academic – "A Facile Preparation and Cyclopropanation of 1-Alkenylsilanols" –[Link]
